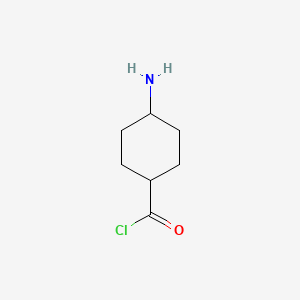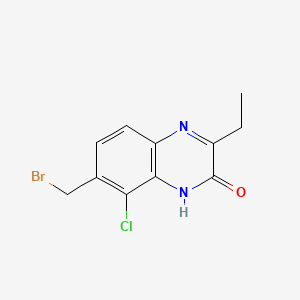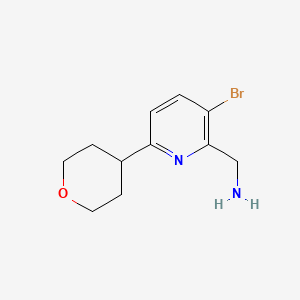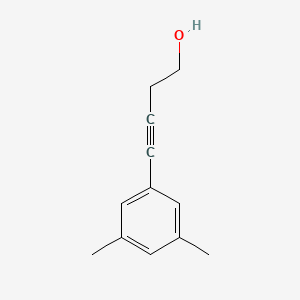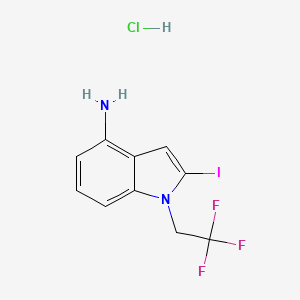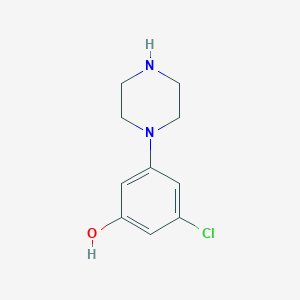![molecular formula C7H3BrO2S2 B13922945 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and bromine atoms within its structure It is a derivative of thieno[3,2-b]thiophene, which is a fused ring system consisting of two thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under dark conditions . The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Dimethylformamide (DMF): Common solvent for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Carbon Dioxide: Used for carboxylation under high pressure.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions.
Coupled Products: Formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid depends on its application. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and conductive materials. The bromine atom can participate in various substitution reactions, enabling the modification of the compound for specific applications. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothieno[3,2-b]thiophene: Lacks the carboxylic acid group, making it less versatile in certain applications.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Contains a cyano group, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, particularly in the fields of organic electronics and materials science.
Propiedades
Fórmula molecular |
C7H3BrO2S2 |
|---|---|
Peso molecular |
263.1 g/mol |
Nombre IUPAC |
6-bromothieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C7H3BrO2S2/c8-4-5-3(1-2-11-5)12-6(4)7(9)10/h1-2H,(H,9,10) |
Clave InChI |
ZPSODCDGAOVNPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1SC(=C2Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



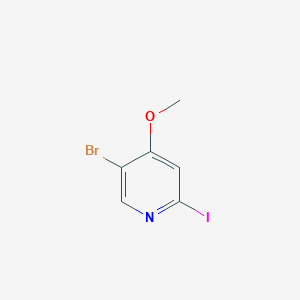
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
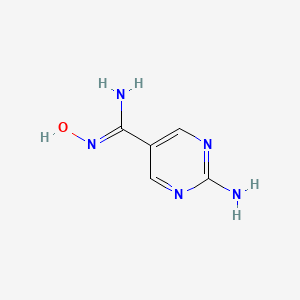
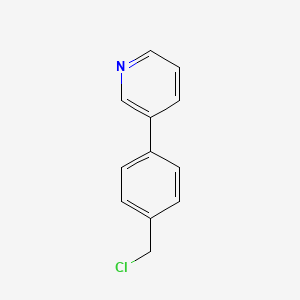
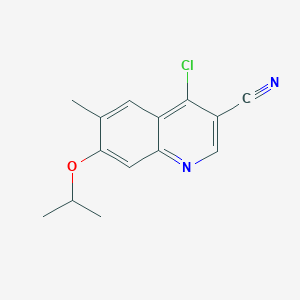
![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
